(3-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone
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Overview
Description
“(3-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone” is a chemical compound that has been studied for its potential use in the medical field . It is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions. In one study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . The synthesis process involves the use of various chemical reactions and techniques .Molecular Structure Analysis
The molecular structure of this compound is complex and involves various chemical groups. The compound contains a pyridazin-3-yl group, a piperazin-1-yl group, and a 3-chlorophenyl group . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The reactions involve the use of various reagents and catalysts . The reaction conditions, such as temperature and pressure, also play a crucial role in the synthesis process .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are determined by its molecular structure. The compound has a specific molecular weight . Other properties, such as solubility and stability, are also important for its potential use in the medical field .Scientific Research Applications
Anticancer and Antituberculosis Potential
Research into derivatives of piperazin-1-yl methanone, including those with chlorophenyl groups, has shown promising results in anticancer and antituberculosis studies. For instance, a study reported the synthesis of various (piperazin-1-yl) methanone derivatives and their subsequent testing for anticancer activity against human breast cancer cell lines and antituberculosis activity against Mycobacterium tuberculosis. Some compounds demonstrated significant activity in these assays, highlighting their potential as therapeutic agents (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antimicrobial Activity
Another study focused on the synthesis and evaluation of new pyridine derivatives, including piperazin-1-yl methanone analogs, for antimicrobial properties. These compounds exhibited variable and modest activity against selected bacterial and fungal strains, suggesting the potential utility of the core chemical structure in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Molecular Interaction Studies
Research on the interaction of related compounds with biological receptors can provide insights into their mechanism of action. For example, a study on the molecular interaction of a cannabinoid receptor antagonist, which shares structural similarities with the compound of interest, with the CB1 cannabinoid receptor, revealed detailed insights into the binding and activity of such compounds at the receptor level. This type of research is crucial for the design of drugs with targeted therapeutic effects (Shim et al., 2002).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel chemical compounds, including those with piperazin-1-yl methanone structures, form a significant area of research. Studies in this field aim to develop new synthetic methods, understand the structural characteristics of the compounds, and explore their potential applications. For instance, research on the efficient synthesis of antihistamines demonstrated the practical application of synthesizing related compounds with potential therapeutic uses (Narsaiah & Narsimha, 2011).
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
Biochemical Pathways
Compounds with similar structures have been associated with anti-tubercular activity , suggesting potential effects on the biochemical pathways related to tuberculosis.
Pharmacokinetics
Piperazine, a common structural motif found in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Similar compounds have shown significant inhibitory concentrations (ic 50) ranging from 135 to 218 μM against Mycobacterium tuberculosis H37Ra .
Biochemical Analysis
Biochemical Properties
Similar compounds have been found to interact with various enzymes and proteins
Dosage Effects in Animal Models
There is currently no available data on how the effects of (3-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone vary with different dosages in animal models . Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Properties
IUPAC Name |
(3-chlorophenyl)-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c1-12-5-6-15(19-18-12)20-7-9-21(10-8-20)16(22)13-3-2-4-14(17)11-13/h2-6,11H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQPYIKBXLSHCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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